molecular formula C16H18FNO B1345902 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine CAS No. 946699-13-4

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine

Cat. No.: B1345902
CAS No.: 946699-13-4
M. Wt: 259.32 g/mol
InChI Key: JRSFPHFWKHCVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and tert-butyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a tert-butyl group enhances its stability and binding affinity in biochemical applications .

Properties

IUPAC Name

4-(3-tert-butylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(18)10-14(15)17/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSFPHFWKHCVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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